molecular formula C18H20N2O5S B2773747 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxybenzamide CAS No. 946343-99-3

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxybenzamide

Cat. No. B2773747
CAS RN: 946343-99-3
M. Wt: 376.43
InChI Key: UYOVVFLZNYLKGE-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxybenzamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its potential therapeutic applications. DMXAA was initially discovered as an antitumor agent and has since been investigated for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has highlighted the synthesis and evaluation of derivatives of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxybenzamide for their potential antimicrobial and antifungal properties. For instance, Desai, Rajpara, and Joshi (2013) synthesized a series of thiazole derivatives showing significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains, suggesting their potential use in treating microbial diseases (Desai, Rajpara, & Joshi, 2013). Another study conducted by Patel and Dhameliya (2010) corroborated these findings, indicating that certain synthesized compounds exhibited promising antibacterial activities, warranting further investigation as antimicrobials (Patel & Dhameliya, 2010).

Anticancer Research

The exploration into anticancer applications has also been significant. Kamal et al. (2011) designed and synthesized derivatives that displayed moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. This study highlights the potential of these compounds in cancer treatment, with some demonstrating considerable efficacy in inhibiting cancer cell growth, partly due to the inhibition of tubulin polymerization (Kamal et al., 2011).

Other Applications

Beyond antimicrobial and anticancer applications, research into the structural and chemical properties of similar compounds has provided insights into their potential uses in various scientific domains. Studies have detailed the synthesis, crystal structure, and pharmacological activities of related compounds, shedding light on their versatility and potential in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, the investigation into the molecular structure and intermolecular interactions of related benzamide compounds further enriches the understanding of their potential in drug design and development (Karabulut et al., 2014).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Mode of Action

It’s likely that the compound binds to the active site of cdk2, inhibiting its activity and thus disrupting the cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing cells from entering the S phase for DNA replication. The downstream effects can include slowed cell proliferation and induced cell death, particularly in rapidly dividing cells .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of CDK2. By disrupting cell cycle progression, the compound can potentially slow the growth of rapidly dividing cells. This could have therapeutic implications in conditions characterized by uncontrolled cell proliferation, such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells. Specific details about how these factors affect this compound are currently unknown .

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-7-4-3-6-14(16)18(21)19-15-12-13(8-9-17(15)25-2)20-10-5-11-26(20,22)23/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOVVFLZNYLKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-methoxybenzamide

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